molecular formula C25H16O2 B14734400 3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one CAS No. 10408-82-9

3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one

Cat. No.: B14734400
CAS No.: 10408-82-9
M. Wt: 348.4 g/mol
InChI Key: LDVKVVNPZCAXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a benzylidene group and a phenyl group attached to a naphthofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with 9-phenylnaphtho[2,3-c]furan-1(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted naphthofuran derivatives.

Scientific Research Applications

3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one involves its interaction with molecular targets within cells. For instance, it may inhibit enzymes involved in critical biochemical pathways, leading to the disruption of cellular functions. The compound’s structure allows it to bind to specific proteins or DNA, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

10408-82-9

Molecular Formula

C25H16O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-benzylidene-4-phenylbenzo[f][2]benzofuran-3-one

InChI

InChI=1S/C25H16O2/c26-25-24-21(22(27-25)15-17-9-3-1-4-10-17)16-19-13-7-8-14-20(19)23(24)18-11-5-2-6-12-18/h1-16H

InChI Key

LDVKVVNPZCAXTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC4=CC=CC=C4C(=C3C(=O)O2)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.